molecular formula C9H7Cl2N3 B11882815 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11882815
M. Wt: 228.07 g/mol
InChI Key: JUAZIHNJVOYOTK-UHFFFAOYSA-N
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Description

5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is an organic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an allyl group at position 5 on the pyrrolo[3,2-d]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the reaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl-substituted product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, leading to the disruption of cellular signaling pathways. This inhibition can result in the induction of apoptosis in cancer cells and the modulation of other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of both the allyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

2,4-dichloro-5-prop-2-enylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C9H7Cl2N3/c1-2-4-14-5-3-6-7(14)8(10)13-9(11)12-6/h2-3,5H,1,4H2

InChI Key

JUAZIHNJVOYOTK-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

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